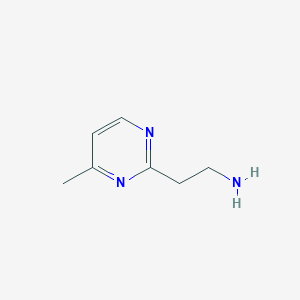

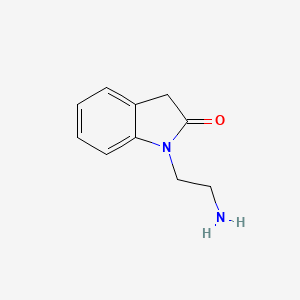

1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and their boiling points are usually higher than those of hydrocarbons of similar molar mass .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Classification

Indoles, such as "1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one," play a critical role in the synthesis of complex organic molecules. They serve as key intermediates in the construction of pharmacologically relevant compounds. The synthesis and classification of indoles have been a long-standing area of research due to their prevalence in natural products and drugs. For instance, Taber and Tirunahari (2011) provided a comprehensive review of indole synthesis, proposing a classification system for the various synthetic routes, underscoring the importance of indoles in organic chemistry Indole synthesis: a review and proposed classification.

Microbiological Applications

The microbiological degradation of indole compounds highlights the ecological significance of these molecules. Laird, Flores, and Leveau (2020) discussed the bacterial catabolism of indole-3-acetic acid, a process essential for understanding the interaction between microorganisms and indole-based compounds. This research is pivotal for applications in bioremediation and the study of microbial ecology Bacterial catabolism of indole-3-acetic acid.

Pharmacokinetics and Liver Protection

Indoles, including derivatives of "this compound," have shown significant protective effects against chronic liver diseases. Wang et al. (2016) reviewed the pharmacokinetics of indole-3-carbinol and its derivatives, highlighting their roles in protecting the liver through mechanisms such as antioxidation and immunomodulation Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection.

Therapeutic Applications and Drug Development

Indole derivatives are prominent in drug development due to their diverse biological activities. The exploration of indole-based compounds as antiviral agents showcases their potential in therapeutic applications. Zhang, Chen, and Yang (2014) reviewed recent developments in indole derivatives as antiviral agents, demonstrating the versatility and efficacy of indole scaffolds in drug discovery A review on recent developments of indole-containing antiviral agents.

Wirkmechanismus

Target of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin-converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome .

Mode of Action

Compounds with similar structures, such as n-(2-aminoethyl)-1-aziridineethanamine, may inhibit ace2 . This inhibition could prevent the actions of Angiotensin II, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cardiovascular disease and severe acute respiratory syndrome .

Pharmacokinetics

A study on a similar compound, 1-(2-aminoethyl)piperazine (aepz), found that the kinetics of absorption of co2 in aqueous aepz were influenced by temperature and weight fractions of aepz in an aqueous solution . The activation energy of 0.3 wt fr. AEPZ was found to be 42.42 kJ/mol .

Result of Action

Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing the actions of angiotensin ii . This could potentially lead to a decrease in myocyte hypertrophy and vascular smooth muscle cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-aminoethyl)-2,3-dihydro-1H-indol-2-one. For instance, a study on a similar compound, 1-(2-aminoethyl)piperazine (AEPZ), found that the kinetics of absorption of CO2 in aqueous AEPZ were influenced by temperature .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZZQHWJVICMPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

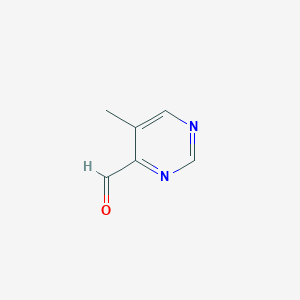

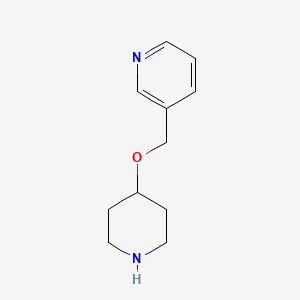

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)

![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)

![{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3307749.png)

![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)